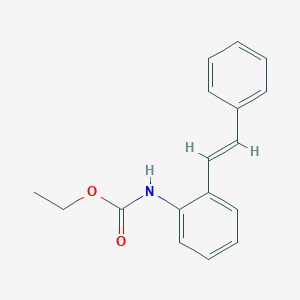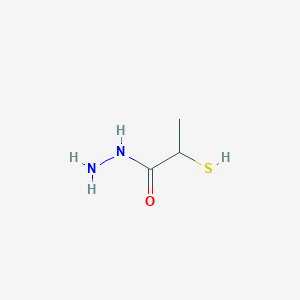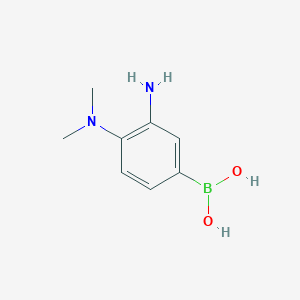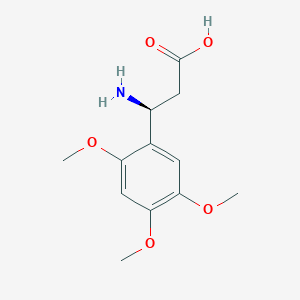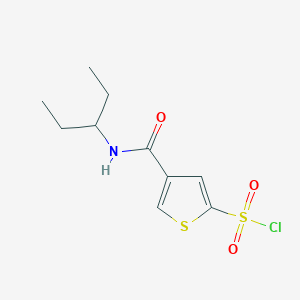![molecular formula C8H16NO9P B12838487 [(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)
[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-D-galactosamine-6-phosphate is a galactosamine phosphate involved in galactose metabolism and the phosphotransferase system (PTS). It is a derivative of N-acetyl-D-galactosamine, where the hydroxyl group at the sixth position is phosphorylated. This compound plays a crucial role in various biochemical pathways and is of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-acetyl-D-galactosamine-6-phosphate can be synthesized through the phosphorylation of N-acetyl-D-galactosamine. The reaction typically involves the use of phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the compound.
Industrial Production Methods
Industrial production of N-acetyl-D-galactosamine-6-phosphate involves enzymatic methods where specific enzymes catalyze the phosphorylation of N-acetyl-D-galactosamine. This method is preferred due to its high specificity and yield. The enzymes used in this process are often derived from microbial sources and are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-D-galactosamine-6-phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using NagA under physiological conditions.
Phosphorylation: Phosphoryl chloride or phosphoric acid in an aqueous medium with controlled pH.
Major Products
Hydrolysis: N-acetyl-D-galactosamine and inorganic phosphate.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-acetyl-D-galactosamine-6-phosphate has numerous applications in scientific research:
Biochemistry: It is used to study galactose metabolism and the phosphotransferase system (PTS).
Medicine: The compound is investigated for its role in metabolic disorders and potential therapeutic applications.
Biotechnology: It is used in the production of bioactive compounds and as a substrate in enzymatic reactions.
Industrial Applications: The compound is used in the synthesis of complex carbohydrates and glycoconjugates.
Mécanisme D'action
N-acetyl-D-galactosamine-6-phosphate exerts its effects by participating in the galactose metabolism pathway. It is phosphorylated by specific kinases and then hydrolyzed by enzymes such as NagA. This process is crucial for the regulation of galactose levels in the cell and the production of energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-D-glucosamine-6-phosphate: Similar in structure but differs in the position of the acetyl group.
N-acetyl-D-mannosamine-6-phosphate: Another similar compound with a different stereochemistry.
Uniqueness
N-acetyl-D-galactosamine-6-phosphate is unique due to its specific role in the galactose metabolism pathway and its involvement in the phosphotransferase system (PTS). Its ability to be hydrolyzed by NagA distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C8H16NO9P |
|---|---|
Poids moléculaire |
301.19 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H2,15,16,17)/t5-,6+,7+,8-/m0/s1 |
Clé InChI |
QDSLHWJDSQGPEE-OSMVPFSASA-N |
SMILES isomérique |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
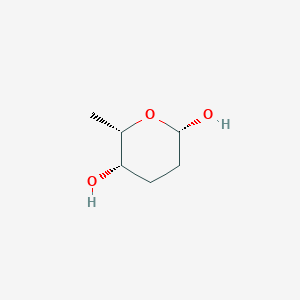
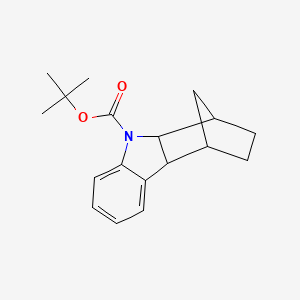


![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)
